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Mechanisms of Ceftolozane/Tazobactam Resistance

C/T resistance in P. aeruginosa arises from intrinsic chromosomal mutations and acquisition of

transferable resistance genes [1] [2]. The table below summarizes the primary molecular mechanisms

supported by recent genomic studies.

Mechanism
Category

Specific Molecular Alterations Impact on C/T Susceptibility

Acquired β-
Lactamases [1] [2]

Production of ESBLs (e.g., PER-1, GES-9,
OXA-types), Metallo-β-Lactamases

(MBLs; e.g., VIM, IMP), and Serine
Carbapenemases (e.g., KPC, GES-5).

Confers high-level resistance
(MICs often >64 µg/ml) [1].

Tazobactam does not inhibit
these enzymes [2].

AmpC (PDC)
Overexpression [1]

[3]

Mutations in regulatory genes (ampD,
ampR, dacB/PBP4) leading to

derepressed, high-level production of the
chromosomal cephalosporinase PDC.

Associated with moderate
resistance (MICs 8/4 - 16/4

µg/ml) [1].

AmpC (PDC)
Structural Mutations
[1] [2] [4]

Substitutions in the Ω-loop of bla_PDC
(e.g., F147L, E247K, G183D, ΔL223-

Leads to elevated MICs, often in
combination with other

mechanisms [1] [4].
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Mechanism
Category

Specific Molecular Alterations Impact on C/T Susceptibility

Y226) that enhance hydrolysis of
ceftolozane.

Novel/Putative
Genetic
Determinants [4]

Mutations in ftsI (PBP3), PA3329, and
PA4311 identified via GWAS and machine

learning.

ftsI R504C mutation reduces
ceftolozane binding affinity.

Successive mutations have an
additive effect on MIC [4].

This complex pathway to resistance can be visualized as follows, showing how different mutational events

and gene acquisitions converge to the resistant phenotype.
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Global Susceptibility and Resistance Trends

Large-scale surveillance data provides a crucial baseline for understanding the resistance landscape.

Regional Variation and Stability: The SMART surveillance program (2016-2024) in Latin America found

86.3% of 10,188 P. aeruginosa isolates were susceptible to C/T. Susceptibility remained stable over nine

years, indicating limited widespread resistance development [5]. However, significant variability exists; one

European hospital reported a C/T resistance rate of 25.1% during a period of high use, which dropped to

5.3% after the drug was temporarily withdrawn [3] [6].

Activity Against Resistant Phenotypes: C/T retains activity against a substantial proportion of MDR

isolates. Surveillance data shows it is effective against 45.5% of MDR and 31.9% of difficult-to-treat

resistant (DTR) P. aeruginosa isolates in Latin America [5]. Among isolates non-susceptible to ceftazidime

or meropenem, 10-23% may be C/T resistant, with the highest rate (23.2%) in strains resistant to both drugs

[1].

Strategies to Mitigate Resistance Emergence

The following strategies, derived from clinical studies and expert guidance, are critical for prolonging the

efficacy of C/T.

Strategy Technical Implementation Rationale & Evidence

Optimized Dosing
& Infusion [7]

Use high-dose (3 g every 8 hours) with
extended (3-hour) infusion.

Maximizes the time that drug
concentration exceeds the MIC

(fT>MIC). A 1-hour infusion was
significantly associated with emergent

resistance [7].

Prudent Drug
Selection

For ESBL-producing Enterobacterales,

prefer other agents and reserve C/T for
polymicrobial infections involving DTR

P. aeruginosa [8].

Helps reduce selective pressure from

unnecessary C/T use, preserving its
utility for the most resistant pathogens.
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Strategy Technical Implementation Rationale & Evidence

Strict Treatment
Duration [7]

Limit therapy to the shortest effective
duration (e.g., 7 days for bacteremia).

Every additional day of therapy
increases the selective pressure for

resistant subpopulations to emerge.

Aggressive
Source Control
[7]

Remove infected devices (catheters)

and drain abscesses promptly.

Reduces the high bacterial inoculum

that facilitates the emergence of
resistance.

Avoid
Unnecessary
Dose Reduction
[7]

Do not reduce C/T dose for patients on
continuous renal replacement therapy

(CRRT).

Subtherapeutic concentrations in
CRRT due to dose reduction are a

modifiable risk factor for resistance
emergence.

Experimental Guide: Detecting Resistance Mechanisms

For researchers characterizing C/T-resistant clinical isolates, the following workflow provides a robust

methodology [2].

1. Isolate & Confirm ID
(MALDI-TOF MS)

2. Phenotypic Susceptibility
(Broth Microdilution)

3. Carbapenemase Screening
(Rapidec Carba-NP Test)

4. Molecular Carbapenemase ID
(qPCR for blaKPC, blaVIM, blaNDM, blaIMP)

5. Whole-Genome Sequencing
(Illumina MiSeq) 6. Genomic Analysis Bioinformatic Interrogation

Resistance Gene Detection
(ResFinder)

Sequence Typing (MLST)

Variant Calling in Key Genes
(AmpC, AmpR, AmpD, PBP4, FtsI)

Click to download full resolution via product page

Detailed Protocols:

Phenotypic Susceptibility Testing: Perform reference broth microdilution per CLSI guidelines [2]
[5]. Use E. coli ATCC 25922 and P. aeruginosa ATCC 27853 as quality control strains. Interpret
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Minimum Inhibitory Concentrations (MICs) using current breakpoints (e.g., EUCAST: R > 4/4 µg/mL)

[3].
Carbapenemase Detection: For isolates with C/T MIC ≥ 8/4 µg/mL, use the Rapidec Carba-NP test

for rapid phenotypic detection. Confirm and identify the carbapenemase type with quantitative PCR
(qPCR) for prevalent genes (blaKPC, blaVIM, blaNDM, blaIMP) [2].

Whole-Genome Sequencing (WGS) and Analysis:
Library Prep & Sequencing: Extract genomic DNA and prepare libraries (e.g., Nextera XT Kit).

Sequence on an Illumina MiSeq platform to achieve a minimum coverage of 80x [2].
Bioinformatic Analysis:

Assembly & Annotation: Perform de novo assembly using SPAdes and annotate via
RAST [2].

Resistance Determinants: Use ResFinder to identify acquired antimicrobial resistance
genes [2].

Variant Analysis: Map sequences to a reference genome (e.g., PAO1). Systematically
interrogate known resistance-associated loci for mutations: chromosomal blaPDC

(AmpC), its regulators (ampR, ampD, ampG, dacB/PBP4), porin oprD, and penicillin-
binding protein ftsI (PBP3) [1] [2] [4].

Strain Typing: Perform Multi-Locus Sequence Typing (MLST) to determine the clonal
lineage [2].

Frequently Asked Questions (FAQs) for Researchers

Q1: What are the most critical genes to sequence when investigating non-carbapenemase-mediated

C/T resistance? Prioritize sequencing blaPDC (AmpC structural gene) for Ω-loop mutations, its regulatory

genes (ampD, ampR), and ftsI (PBP3). A 2025 genomic study of 1,682 isolates also highlighted novel

associations with PA3329 and PA4311 [1] [4].

Q2: Does C/T use inevitably lead to high resistance rates? Not necessarily. Long-term surveillance data

from Latin America (2016-2024) shows stable susceptibility rates (~86%) overall, though specific hospitals

have seen fluctuations linked to usage levels [3] [5]. This underscores that local antibiotic stewardship is

critical for containment.

Q3: Can C/T-resistant isolates revert to being susceptible? Evidence suggests a potential for reversibility.

A study observed the C/T resistance rate in a hospital drop significantly from 25.1% to 5.3% after the drug

was temporarily unavailable, implying a fitness cost to resistance. However, resistance re-emerged after

reintroduction, indicating persistent reservoirs and selective pressure [3] [6].
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Q4: How does resistance to C/T compare with ceftazidime-avibactam (CZA) in MDR P. aeruginosa?

One study on a collection of hard-to-treat isolates found that 55.6% of CZA-resistant strains remained

susceptible to C/T, whereas only 14.3% of C/T-resistant isolates were CZA susceptible, suggesting C/T may

have a broader in vitro activity against some MDR populations [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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